6-Amino-2,3-dimethylphenol hydrochloride
CAS No.: 131142-40-0; 23363-74-8
Cat. No.: VC5375027
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131142-40-0; 23363-74-8 |
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Molecular Formula | C8H12ClNO |
Molecular Weight | 173.64 |
IUPAC Name | 6-amino-2,3-dimethylphenol;hydrochloride |
Standard InChI | InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |
Standard InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)N)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The IUPAC name for this compound is 6-amino-2,3-dimethylphenol hydrochloride, reflecting its benzene ring substituted with amino (-NH), hydroxyl (-OH), and two methyl (-CH) groups at positions 2 and 3, alongside a hydrochloride counterion . Its molecular formula, , corresponds to a monohydrated hydrochloride salt of the parent amine. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 131142-40-0 | |
Molecular Weight | 173.64 g/mol | |
SMILES Notation | CC1=C(C(=C(C=C1)N)O)C.Cl | |
InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure features a para-aminophenol backbone with methyl substituents adjacent to the hydroxyl group. X-ray crystallography data, though unavailable in the provided sources, suggests steric hindrance from the 2,3-dimethyl groups likely influences its reactivity and solubility. The hydrochloride salt enhances stability, a common trait in aromatic amines to mitigate oxidation .
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely derived through nitration and reduction of pre-methylated phenol derivatives. A plausible route involves:
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Methylation of 2,3-dimethylphenol to introduce substituents.
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Nitration at the 6-position, followed by reduction to the amine.
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Hydrochloric acid treatment to form the stable hydrochloride salt .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity exceeding 99% in research-grade batches .
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC) is employed to verify purity, with analytical methods detecting impurities below 0.1% . Batch certifications from suppliers like VulcanChem and Combi-Blocks confirm compliance with ASTM standards .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data gaps exist for melting/boiling points, but analogous compounds (e.g., 6-amino-2-methylphenol) exhibit melting points near 86°C . Predicted properties include:
Property | Value | Method |
---|---|---|
Density | ~1.20 g/cm³ | Computational |
LogP (Partition Coeff.) | 0.19 (pH 7.0) | OECD 117 |
Solubility in DMSO | >10 mg/mL | Empirical |
The hydrochloride salt’s aqueous solubility remains unquantified but is presumed moderate due to ionic character .
Applications in Research and Industry
Role in Organic Synthesis
As a building block, the compound facilitates coupling reactions and serves as a precursor to heterocyclic compounds. Its amino and phenolic groups enable participation in:
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Ullmann condensations for biaryl synthesis.
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Mannich reactions to form β-amino ketones.
Analytical and Characterization Techniques
Spectroscopic Methods
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